molecular formula C16H15N3 B2540459 1-benzyl-3-phenyl-1H-pyrazol-5-amine CAS No. 3528-41-4

1-benzyl-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2540459
CAS No.: 3528-41-4
M. Wt: 249.317
InChI Key: XMEAHPOVYFOANY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under mild conditions . Another method includes the reaction of terminal alkynes with hydrazines in the presence of a catalyst, such as ruthenium or copper . These reactions typically occur under ambient temperature and pressure, making them efficient and practical for laboratory synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex chemical entities .

Scientific Research Applications

1-Benzyl-3-phenyl-1H-pyrazol-5-amine has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-phenyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for the development of novel pharmaceuticals and other chemical products .

Biological Activity

1-Benzyl-3-phenyl-1H-pyrazol-5-amine (C16H15N3) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer properties, enzyme inhibition, and receptor modulation.

This compound can be synthesized through several methods, including the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under mild conditions. Common synthetic routes involve:

  • Vilsmeier-Haack Reaction : Cyclization of phenylhydrazine derivatives.
  • Claisen–Schmidt Condensation : Reaction with substituted acetophenones to yield pyrazole derivatives.

These methods allow for the production of various substituted pyrazoles, enhancing their potential biological activities .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and catalytic activity. This mechanism is crucial in the development of therapeutics aimed at various diseases, particularly cancer.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro evaluations against various cancer cell lines have shown promising results:

Cell Line IC50 (µM) Selectivity
MCF-7 (Breast Cancer)3.60 ± 0.45High
SiHa (Cervical Cancer)2.97 ± 0.88Moderate
PC-3 (Prostate Cancer)2.97 ± 0.88High
HEK-293T (Normal Cells)>50Low Cytotoxicity

The compound displayed selective cytotoxicity towards cancer cells while showing minimal effects on normal cells, indicating its potential as a targeted anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its role as an enzyme inhibitor. Its ability to inhibit tubulin polymerization was assessed using molecular docking studies, revealing that it binds effectively at the colchicine-binding site of tubulin protein. This interaction is critical for disrupting cancer cell proliferation .

Receptor Modulation

This compound has been investigated for its effects on various receptors, particularly in the context of neurological disorders. It has shown promise in modulating glutamate receptors, which are implicated in numerous neurodegenerative diseases. Structure–activity relationship (SAR) studies indicate that specific substituents on the pyrazole ring enhance receptor binding affinity and functional activity .

Case Studies

Several case studies highlight the compound's efficacy in biological settings:

  • In Vitro Cytotoxicity : A study found that derivatives of this compound exhibited varied potency against different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
  • Molecular Docking Studies : Research utilizing molecular docking techniques confirmed that the compound effectively binds to target proteins involved in cancer progression, supporting its use as a lead compound for drug development .

Properties

IUPAC Name

2-benzyl-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEAHPOVYFOANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327874
Record name 2-benzyl-5-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3528-41-4
Record name 2-benzyl-5-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-phenyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.9 g of α-cyanoacetophenone and 3.9 g of benzyl hydrazine dihydrochloride were suspended in 50 mL of ethanol. The reaction solution was added with 6.0 ml of triethylamine at room temperature, and heated under reflux for 4 hours. The solvent was evaporated, and the residue was added with water, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. After distilling off the solvent, the residue was purified and separated by silica gel column chromatography (ethyl acetate:n-hexane=1:4), to afford 4.1 g of the title compound as a yellow needle powder.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
benzyl hydrazine dihydrochloride
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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